molecular formula C9H8O3 B1600179 7-methoxy-3H-isobenzofuran-1-one CAS No. 28281-58-5

7-methoxy-3H-isobenzofuran-1-one

Cat. No. B1600179
CAS RN: 28281-58-5
M. Wt: 164.16 g/mol
InChI Key: SQDGLTMPUVJBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-3H-isobenzofuran-1-one is a type of isobenzofuranone derivative . Isobenzofuranone derivatives are an important class of compounds displaying a variety of biological effects, such as antioxidant, antimicrobial, antiplatelet, cytotoxic activity, and antiarrhythmic effects .


Synthesis Analysis

The synthesis of isobenzofuranone derivatives like 7-methoxy-3H-isobenzofuran-1-one can be achieved through the oxidation of indane derivatives in subcritical water under oxygen pressure . This process involves the use of molecular oxygen as an oxidant in subcritical water as a reaction medium . This method is simple, economic, environmentally benign, and can be used for the synthesis of substituted isobenzofuran-1 (3H)-ones and isobenzofuran-1,3-diones in only one step and without a catalyst .


Molecular Structure Analysis

The molecular formula of 7-methoxy-3H-isobenzofuran-1-one is C9H8O3 . Its molecular weight is 164.161 g/mol . The InChIKey is SQDGLTMPUVJBDH-UHFFFAOYAI .


Chemical Reactions Analysis

In the synthesis process, indane derivatives are transformed into isobenzofuran-1 (3H)-one . A plausible reaction mechanism based on classical reactions involves oxygen attacking the α-carbon atom to form a hydroperoxide, which is readily decomposed to a carbonyl group via the well-known Kornblum–DeLaMare reaction . The diketone can be attacked by hydrogen peroxide formed during this reaction to form a lactone via the Baeyer–Villiger reaction .

Future Directions

Benzofuran compounds, including 7-methoxy-3H-isobenzofuran-1-one, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on exploring their diverse pharmacological activities and potential applications as drugs .

properties

IUPAC Name

7-methoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-11-7-4-2-3-6-5-12-9(10)8(6)7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDGLTMPUVJBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450779
Record name 7-methoxy-3H-isobenzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-3H-isobenzofuran-1-one

CAS RN

28281-58-5
Record name 7-Methoxyphthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28281-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methoxy-3H-isobenzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Solid sodium borohydride (14.02 g, 370.5 mmol, 1.75 equiv) was added in portions to a solution of N,N-diethyl-2-formyl-6-methoxy-benzamide (49.81 g, 211.7 mmol) in methanol (800 ml) at 0° C. After complete addition, stirring was continued at room temperature for 30 minutes, until TLC analysis indicated complete consumption of starting material. The reaction mixture was cooled to 0° C., and 6N aqueous HCl (134 ml) was carefully added. The solution was heated to 90° C. for 90 minutes. After cooling, volatiles were removed in vacuo. The residue was taken up in water (500 ml) and extracted four times with EtOAc (1.6 liter in total). The combined organic layers were washed with brine (2×100 ml), dried over Na2SO4, filtered and concentrated in vacuo to afford the title compound (33.92 g, 98%) in adequate purity for direct use in the next transformation. 1H NMR (400 MHz, CDCl3): δ=7.60 (t, J=8.4 Hz, 1H), 7.00 (d, J=7.6 Hz, 1H), 6.91 (d, J=8.3 Hz, 1H), 5.22 (s, 2H), 3.98 (s, 3H). MS (ES+): 165 (M+H)+.
Quantity
14.02 g
Type
reactant
Reaction Step One
Quantity
49.81 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-3H-isobenzofuran-1-one
Reactant of Route 2
7-methoxy-3H-isobenzofuran-1-one
Reactant of Route 3
Reactant of Route 3
7-methoxy-3H-isobenzofuran-1-one
Reactant of Route 4
7-methoxy-3H-isobenzofuran-1-one
Reactant of Route 5
7-methoxy-3H-isobenzofuran-1-one
Reactant of Route 6
Reactant of Route 6
7-methoxy-3H-isobenzofuran-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.